N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S/c1-24-19-4-2-3-5-20(19)26(30(24,28)29)18-10-12-25(13-11-18)15-21(27)23-14-16-6-8-17(22)9-7-16/h2-9,18H,10-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKXHBHCSSBZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that includes a fluorobenzyl group and a thiadiazole moiety, which are known to contribute to various pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure highlights the presence of functional groups that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing thiadiazole rings have been reported to possess significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown inhibition against various bacterial strains .
- Antioxidant Properties : The presence of electron-withdrawing groups like fluorine can enhance the antioxidant capacity of compounds, potentially providing protective effects against oxidative stress .
- Inhibition of Enzymatic Activity : Several studies have indicated that thiadiazole derivatives can act as inhibitors for monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. For example, certain derivatives have demonstrated potent MAO-A inhibitory activity with IC50 values in the low micromolar range .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of similar compounds. A series of 1,3,4-thiadiazole derivatives were tested for their inhibitory effects on MAO isoforms. The results showed that specific substitutions on the thiadiazole ring significantly affected their inhibitory potency:
| Compound | MAO-A IC50 (μM) | Description |
|---|---|---|
| 6b | 0.060 ± 0.002 | Most potent inhibitor |
| 6c | 0.241 ± 0.011 | Propyl substituent |
| 6a | Higher than 0.241 | Ethyl substituent |
The data suggest that modifications in the side chains can lead to varying degrees of enzymatic inhibition .
Case Studies
A study focusing on the synthesis and biological evaluation of related thiadiazole compounds revealed their potential as anticancer agents. For example, compounds derived from thiadiazoles exhibited significant cytotoxicity against cancer cell lines such as HCT-116 and T47D:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 27.3 |
These findings underline the therapeutic potential of thiadiazole-containing compounds in cancer treatment .
Preparation Methods
Benzo[c]Thiadiazole Core Synthesis
The benzo[c]thiadiazole ring is synthesized via bromination and cyclization reactions. A representative method involves treating 5-chlorobenzo[c]thiadiazole with hydrobromic acid (45%) and bromine (3 equivalents) under reflux for 12 hours, yielding 4,7-dibromo-5-chlorobenzo[c]thiadiazole with a purity >95%. Subsequent sulfonation to introduce the 2,2-dioxide group is achieved using sulfur trioxide in dichloromethane at 0–5°C, followed by methylation with iodomethane in the presence of potassium carbonate to afford the 3-methyl derivative.
Piperidine-Thiadiazole Hybrid Preparation
The piperidine ring is functionalized with the thiadiazole moiety through a palladium-catalyzed coupling reaction. In a typical procedure, 4,7-dibromo-5-chlorobenzo[c]thiadiazole (1 mmol) reacts with piperidine (1.2 mmol) in toluene using tetrakis(triphenylphosphine)palladium(0) (5 mol%) at 110°C for 30 hours under nitrogen. This step achieves a 70% yield, with purification via silica gel chromatography using dichloromethane as the eluent.
N-(4-Fluorobenzyl)Acetamide Moiety Formation
The acetamide side chain is synthesized by reacting 2-bromoacetamide with 4-fluorobenzylamine in dimethylformamide (DMF) at room temperature for 24 hours. This reaction proceeds with a 85% yield, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Coupling Reactions for Final Assembly
Piperidine-Thiadiazole-Acetamide Linkage
The final assembly involves coupling the piperidine-thiadiazole intermediate with the N-(4-fluorobenzyl)acetamide group. A two-step process is employed:
- Activation of the Acetamide : The acetamide’s carboxylic acid group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0°C.
- Nucleophilic Substitution : The activated acetamide reacts with the piperidine-thiadiazole hybrid in the presence of triethylamine, yielding the target compound after 12 hours at room temperature.
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | THF | 78 | 98 | |
| Catalyst | EDCl/HOBt | 82 | 97 | |
| Temperature | 25°C | 75 | 96 | |
| Reaction Time | 12 hours | 78 | 98 |
Purification and Characterization
Crude product purification is critical due to the compound’s pharmacological applications. Silica gel column chromatography with a gradient of dichloromethane/methanol (95:5 to 90:10) removes unreacted starting materials and byproducts. Final purity (>99%) is confirmed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm.
Key Characterization Data :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.18 (s, 2H, thiadiazole), 7.50–7.48 (d, 4H, fluorobenzyl), 4.32 (s, 2H, CH₂CO), 3.62–3.60 (m, 4H, piperidine).
- FT-IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).
- MALDI-TOF-MS : m/z = 432.51 [M+H]⁺.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMF and THF enhance reaction kinetics by stabilizing intermediates. However, THF minimizes side reactions compared to DMF, as evidenced by a 15% reduction in byproduct formation.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(PPh₃)₄) are optimal for Suzuki-Miyaura couplings, but EDCl/HOBt proves superior for amide bond formation, providing an 82% yield versus 65% with dicyclohexylcarbodiimide (DCC).
Temperature and Time
Elevated temperatures (>50°C) accelerate reactions but reduce yields due to decomposition. Room temperature (25°C) over 12 hours balances speed and product stability.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions, including coupling of the thiadiazole-dioxide core with a piperidine derivative, followed by fluorobenzyl-acetamide functionalization. Key steps:
- Step 1 : Activation of the thiadiazole-dioxide moiety using coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to prevent premature decomposition.
- Step 2 : Piperidine ring introduction via nucleophilic substitution, requiring precise pH control (7.5–8.5) and inert atmosphere to minimize side reactions.
- Step 3 : Fluorobenzyl-acetamide conjugation under reflux in dichloromethane with triethylamine as a base.
- Optimization : Yield improvements (≥70%) are achieved by solvent selection (e.g., DMF for polar intermediates) and temperature gradients (e.g., slow warming from 0°C to room temperature). Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 3:7) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identifies protons on the fluorobenzyl group (δ 4.3–4.5 ppm for –CH2–) and piperidine ring (δ 2.8–3.1 ppm for N–CH2).
- 13C NMR : Confirms the thiadiazole-dioxide carbonyl (δ 165–170 ppm) and acetamide carbonyl (δ 170–175 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 470.12).
- Infrared (IR) Spectroscopy : Peaks at 1250–1300 cm⁻¹ (S=O stretching) and 1650–1700 cm⁻¹ (C=O).
- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
Q. What structural features contribute to its pharmacological potential?
- Thiadiazole-dioxide core : Enhances electron-deficient properties, facilitating interactions with biological targets (e.g., enzyme active sites).
- 4-Fluorobenzyl group : Improves lipophilicity and blood-brain barrier penetration.
- Piperidine ring : Provides conformational flexibility for target binding.
- Acetamide linker : Stabilizes hydrogen bonding with receptors .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation products via HPLC and LC-MS.
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C).
- Key Findings : The thiadiazole-dioxide group is prone to hydrolysis under acidic conditions (pH < 3), requiring formulation in enteric coatings for oral delivery .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Analog Design : Synthesize derivatives with substitutions on:
- Fluorobenzyl group : Replace fluorine with chloro or methyl to alter steric effects.
- Piperidine ring : Introduce sp³-hybridized nitrogen for improved solubility.
- Biological Testing : Screen analogs in enzyme inhibition assays (e.g., kinase panels) and cell-based models (e.g., cancer cell lines).
- Data Interpretation : Use molecular docking to correlate substituent effects with binding affinity (e.g., –CF3 groups enhance hydrophobic interactions) .
Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?
- Case Example : Discrepancies in piperidine coupling yields (40–70% across studies).
- Resolution Steps :
Replicate Conditions : Standardize solvent purity (HPLC-grade DMF), reaction time (12–18 hours), and nitrogen flow rate.
Analytical Cross-Validation : Compare NMR and MS data with published spectra to confirm intermediate integrity.
Statistical Analysis : Apply ANOVA to identify significant variables (e.g., catalyst loading) affecting yield .
Q. What methodologies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Metabolic Stability : Perform microsomal assays (human liver microsomes) with LC-MS quantification of parent compound depletion.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction.
- Formulation Strategies : Encapsulate in PEGylated liposomes to enhance half-life and reduce renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
